N-(3,4-dichlorophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3,4-dichlorophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H19Cl2N5O and its molecular weight is 404.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,4-Dichlorophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide, a compound featuring a piperazine scaffold, has garnered attention in medicinal chemistry due to its diverse biological activities. This article summarizes the compound's biological properties, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H19Cl2N3O
- Molecular Weight : 372.28 g/mol
The compound consists of a dichlorophenyl group, a benzo[d]imidazole moiety, and a piperazine ring, which contribute to its pharmacological properties.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluating various benzimidazole derivatives indicated that compounds similar to this compound showed promising activity against Mycobacterium tuberculosis (Mtb). Specifically, related compounds displayed IC50 values ranging from 2.03 µM to 15.22 µM against Mtb strains, highlighting the potential for developing new antitubercular agents based on this scaffold .
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of this compound on human liver cancer cells (HepG2). The results indicated an IC20 value greater than 40 µM, suggesting low cytotoxicity and a favorable safety profile for further development . This selectivity is crucial for therapeutic applications, as it minimizes potential side effects.
The mechanism underlying the biological activity of this compound involves interaction with specific molecular targets. Molecular docking studies have suggested that the compound may bind effectively to enzymes involved in bacterial metabolism or replication processes. This binding affinity can lead to inhibition of bacterial growth and survival .
Comparative Analysis of Related Compounds
To better understand the efficacy of this compound, a comparison with other related compounds is essential. The following table summarizes key findings from recent studies:
Compound Name | IC50 against Mtb (µM) | Cytotoxicity (IC20, µM) | Selectivity |
---|---|---|---|
This compound | 2.03 - 15.22 | >40 | High |
IT06 (related derivative) | 2.03 | >128 | High |
IT10 (related derivative) | 7.05 | >128 | High |
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of benzimidazole derivatives in treating infectious diseases. For instance:
- Antitubercular Activity : A study by Birajdar et al. demonstrated that benzimidazole derivatives exhibited excellent inhibitory activity against Mtb, suggesting that modifications to the benzimidazole structure can enhance potency .
- Antibacterial Properties : Another investigation revealed that similar compounds showed moderate to good activity against both Gram-positive and Gram-negative bacteria when compared to standard antibiotics .
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(1-methylbenzimidazol-2-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N5O/c1-24-17-5-3-2-4-16(17)23-18(24)25-8-10-26(11-9-25)19(27)22-13-6-7-14(20)15(21)12-13/h2-7,12H,8-11H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOZWJVPPSXPTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.